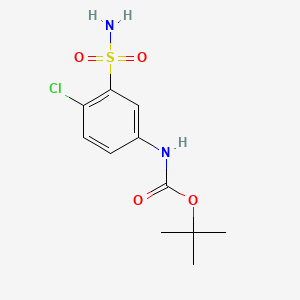![molecular formula C13H13N5 B13584121 N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 16282-76-1](/img/structure/B13584121.png)
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-1,2,4-triazole with benzyl chloride and ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the triazolopyrimidine ring system. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation or supercritical carbon dioxide as a solvent. These methods offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. For example, the use of microwave irradiation can significantly shorten the reaction time while maintaining high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar chemical properties and is used in the synthesis of bioactive molecules.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A closely related compound with hydroxyl substitution, used in various pharmacological studies.
These compounds share a common triazolopyrimidine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
16282-76-1 |
|---|---|
Molekularformel |
C13H13N5 |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3 |
InChI-Schlüssel |
IGKUHHQUTNBCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3 |
Löslichkeit |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



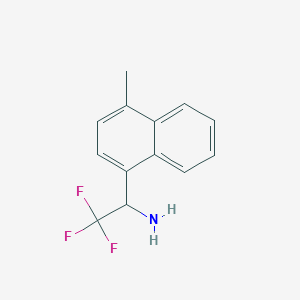
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
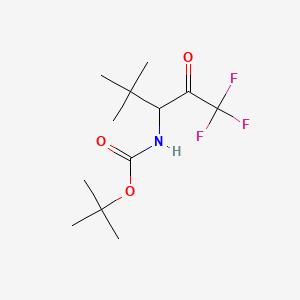

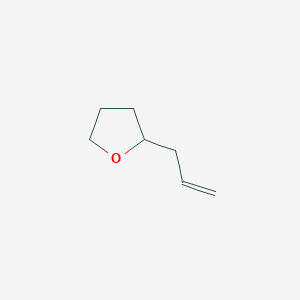

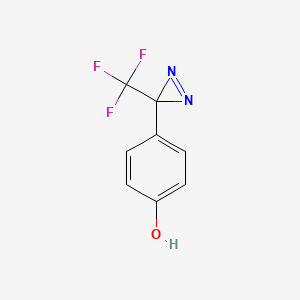
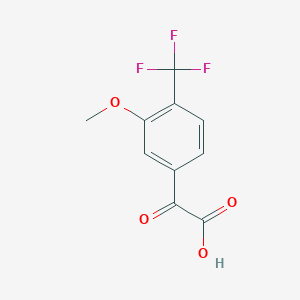

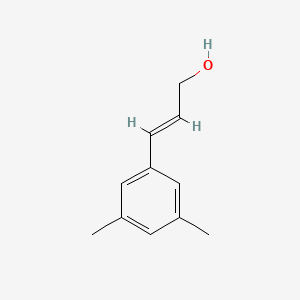
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
